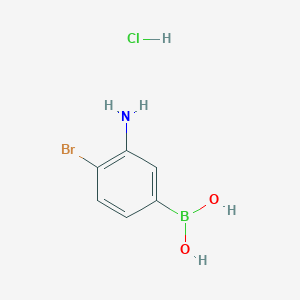

3-氨基-4-溴苯硼酸盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-Amino-4-Bromophenylboronic acid hydrochloride is a chemical compound with the CAS Number: 2096339-36-3 . It has a molecular weight of 252.3 .

Synthesis Analysis

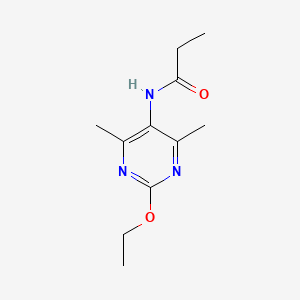

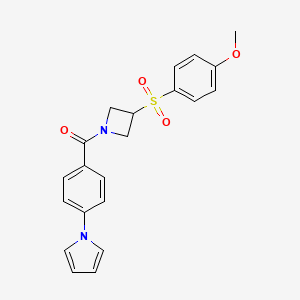

Pinacol boronic esters, which are usually bench stable, easy to purify and often even commercially available have played a prominent role in the synthesis of compounds like 3-Amino-4-Bromophenylboronic acid hydrochloride . Protodeboronation of 1°, 2° and 3° alkyl boronic esters utilizing a radical approach has been reported . This approach allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .Molecular Structure Analysis

The IUPAC name for this compound is 3-amino-4-bromophenylboronic acid hydrochloride . The Inchi Code is 1S/C6H7BBrNO2.ClH/c8-5-2-1-4 (7 (10)11)3-6 (5)9;/h1-3,10-11H,9H2;1H .Chemical Reactions Analysis

3-Amino-4-Bromophenylboronic acid hydrochloride can be used as a reagent in Suzuki-Miyaura coupling reactions, where it can be used to form C-C bonds by the reaction with aryl or vinyl halides .Physical And Chemical Properties Analysis

This compound has a molecular weight of 252.3 .科学研究应用

晶体结构分析

Shimpi、Seethalekshmi 和 Pedireddi (2007) 研究了 4-卤代苯硼酸的晶体结构,包括 4-溴苯硼酸。他们的研究突出了不同相互作用在晶体堆积中以及形成由水分子的通道占据的三维结构中的作用 (Shimpi、Seethalekshmi 和 Pedireddi,2007)。

振动光谱和 DFT 模拟

Kurt (2009) 使用傅里叶变换拉曼和红外光谱对 4-溴苯硼酸进行了实验和理论振动光谱研究。这项研究提供了对这些化合物的结构和光谱特征的见解 (Kurt,2009)。

缓蚀

Bentiss 等人 (2009) 探索了相关化合物 4-MAT 作为盐酸介质中低碳钢的缓蚀剂的用途。他们发现这种有机化合物有效抑制腐蚀,在低浓度下达到较高的抑制效率 (Bentiss 等人,2009)。

有机合成和药理学应用

Unverferth 等人 (1998) 合成了一系列新的 3-氨基吡咯,包括具有 4-溴苯基成分的化合物。他们测试了这些衍生物的抗惊厥活性,发现了具有显着活性和最小神经毒性的化合物 (Unverferth 等人,1998)。

发光性质和化学反应

Xu 等人 (2014) 研究了含有 2-(4-溴苯基)吡啶的环金属化 Pd(II) 和 Ir(III) 配合物,考察了它们的发光性质和在化学反应中的应用 (Xu 等人,2014)。

化学发光氧化反应

Kricka 和 Ji (1997) 发现 4-取代苯硼酸的组合,包括 4-溴苯硼酸,在辣根过氧化物酶催化的鲁米诺化学发光氧化中具有协同效应。这一发现对于理解增强化学发光反应的机制具有重要意义 (Kricka 和 Ji,1997)。

作用机制

Target of Action

Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups .

Mode of Action

The mode of action of 3-Amino-4-Bromophenylboronic acid hydrochloride is primarily through its participation in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction involves the coupling of an organoboron compound (like our compound) with an organic halide or pseudohalide in the presence of a palladium catalyst . The reaction proceeds via oxidative addition, transmetalation, and reductive elimination steps .

Biochemical Pathways

The Suzuki–Miyaura cross-coupling reaction is a key biochemical pathway involving 3-Amino-4-Bromophenylboronic acid hydrochloride . This reaction is widely used in organic synthesis for the formation of carbon-carbon bonds, contributing to the synthesis of various organic compounds .

Result of Action

The result of the action of 3-Amino-4-Bromophenylboronic acid hydrochloride is the formation of new carbon-carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This contributes to the synthesis of various organic compounds, including pharmaceuticals and polymers .

Action Environment

The action of 3-Amino-4-Bromophenylboronic acid hydrochloride is influenced by various environmental factors. For instance, the Suzuki–Miyaura reaction conditions, such as the choice of solvent, temperature, and the presence of a base, can significantly affect the efficiency of the reaction . Furthermore, the compound’s stability and efficacy can be influenced by storage conditions .

安全和危害

The compound should be stored in a well-ventilated place and the container should be kept tightly closed . It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . In case of contact with skin or eyes, it is advised to wash with plenty of water . If swallowed, one should rinse the mouth with water and seek medical attention .

属性

IUPAC Name |

(3-amino-4-bromophenyl)boronic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BBrNO2.ClH/c8-5-2-1-4(7(10)11)3-6(5)9;/h1-3,10-11H,9H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSFJIXANNRLRAR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)Br)N)(O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8BBrClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[9-(4-ethylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetamide](/img/structure/B2408659.png)

![2-[(4-butyl-1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)thio]-N-(4-chlorophenyl)acetamide](/img/structure/B2408661.png)

![3-(2-{[(Tert-butoxy)carbonyl]amino}phenyl)propanoic acid](/img/structure/B2408668.png)

![1-(2-((2-chlorophenyl)amino)ethyl)-7,9-dimethyl-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2408669.png)

![N-(2,3-dimethylphenyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2408674.png)